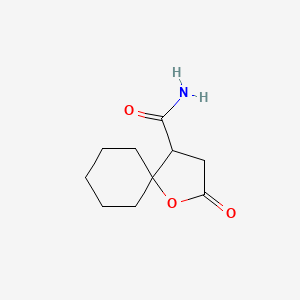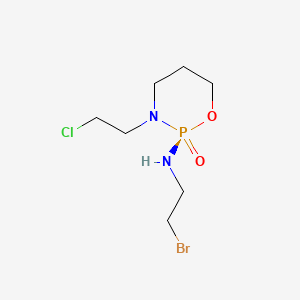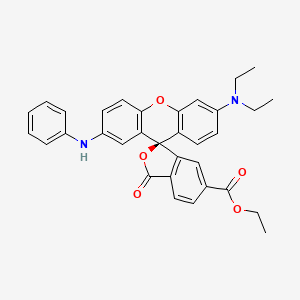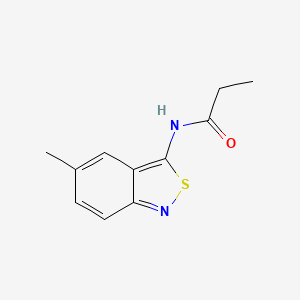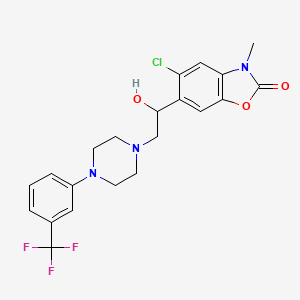
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one is a complex organic compound with a unique structure that includes both furan and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan and pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the furan or pyrimidine rings .
Scientific Research Applications
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxymethyl tetrahydrofuran
- 6-amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one
- Sodium 2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-ylphosphonate.
Uniqueness
What sets 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5,6,7a-tetrahydro-1H-furo(2,3-d)pyrimidin-2-one apart from similar compounds is its unique combination of furan and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97975-01-4 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5,6,7a-tetrahydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-10,14-15H,1-3,5H2,(H,12,16)/t7-,8+,9-,10?/m0/s1 |
InChI Key |
XFWKKGQIQWPSIG-GFMAATOTSA-N |
Isomeric SMILES |
C1COC2C1=CN(C(=O)N2)[C@@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1COC2C1=CN(C(=O)N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
